N-(2-Aminoethyl)piperidine

Descripción general

Descripción

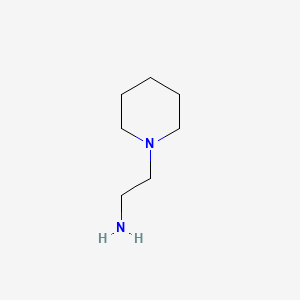

N-(2-Aminoethyl)piperidine: is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an aminoethyl group attached to the nitrogen atom of the piperidine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields, including organic synthesis, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-(2-Aminoethyl)piperidine involves the reductive amination of piperidine with 2-chloroethylamine. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Cyclization Reactions: Another approach involves the cyclization of 2-(piperidin-1-yl)ethanol with ammonia or primary amines under acidic conditions. This method can yield this compound with good efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in industrial settings.

Análisis De Reacciones Químicas

Piperidine-Catalyzed Knoevenagel Condensation

N-(2-Aminoethyl)piperidine facilitates the Knoevenagel reaction between acetylacetone and benzaldehyde via:

-

Iminium ion formation (13.7 kcal/mol⁻¹ barrier).

-

Enolate nucleophilic attack (TS2, 20.6 kcal/mol⁻¹ barrier).

-

Piperidine elimination (TS3, 21.6 kcal/mol⁻¹ barrier), which is more favorable than hydroxide elimination (23.4 kcal/mol⁻¹) .

| Step | Energy Barrier (kcal/mol⁻¹) | Key Intermediate |

|---|---|---|

| Iminium formation | 13.7 | Carbinolamine intermediate |

| Enolate attack | 20.6 | TS2 transition state |

| Piperidine elimination | 21.6 | Zwitterionic MS2z |

[1+1] Annulation via Reductive Amination

Hydrogen borrowing enables stereoselective piperidine synthesis through:

-

Intermolecular hydroxyamine formation.

-

Intramolecular imine reduction (up to 90% trans selectivity) .

Catalytic Roles in Transition Metal Chemistry

The compound modifies vinylbenzyl chloride/divinylbenzene beads to create trans-bis[1-(2-aminoethyl)piperidine]dinitronickel complexes, used in linkage isomer studies .

Key Observations

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2-Aminoethyl)piperidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly significant in developing drugs targeting neurological disorders and cancer therapies.

Case Study: Multitarget Kinase Inhibitors

A study identified derivatives of this compound that act as inhibitors for multiple kinases such as VEGFR-2, ERK-2, and Abl-1. One compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating potential for effective cancer treatment through multitarget strategies .

Polymer Chemistry

In polymer chemistry, this compound is utilized to enhance the properties of specialty polymers. Its incorporation can improve flexibility and strength, making it valuable in industries such as automotive and construction.

Data Table: Properties of Polymers Modified with this compound

| Property | Before Modification | After Modification |

|---|---|---|

| Flexibility | Low | High |

| Tensile Strength (MPa) | 30 | 50 |

| Thermal Stability (°C) | 200 | 220 |

Catalysis

This compound is employed as a ligand in various catalytic processes, enhancing reaction efficiencies in organic synthesis.

Application Example

In catalytic reactions involving palladium complexes, the presence of this compound improved yields significantly due to its ability to stabilize reactive intermediates .

Biochemical Research

This compound is instrumental in biochemical research for studying receptor interactions and signaling pathways. Its role in understanding cellular mechanisms is vital for developing new therapeutic strategies.

Case Study: σ1 Receptor Ligands

Research has shown that derivatives of this compound exhibit significant affinity for the σ1 receptor, which is implicated in various neurological disorders. These ligands have been evaluated for their antiproliferative effects on cancer cell lines, showing promising results comparable to established drugs like haloperidol .

Cosmetic Formulations

In cosmetics, this compound enhances moisture retention and skin penetration, making it beneficial for skincare products.

Application Example

Cosmetic formulations incorporating this compound have shown improved hydration levels in clinical trials compared to control formulations without it .

Mecanismo De Acción

The mechanism of action of N-(2-Aminoethyl)piperidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. Others may function as receptor antagonists, blocking the binding of natural ligands and modulating signal transduction pathways.

Comparación Con Compuestos Similares

2-(Aminomethyl)piperidine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring instead of a piperidine ring.

N-(2-Aminoethyl)morpholine: This compound features a morpholine ring, offering different chemical properties and reactivity.

Uniqueness: N-(2-Aminoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its versatility in various chemical reactions and its potential in pharmaceutical development make it a valuable compound in both research and industry.

Actividad Biológica

N-(2-Aminoethyl)piperidine (CAS 27578-60-5) is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl side chain attached to the piperidine ring. This structural feature is crucial for its interaction with various biological targets, enhancing its pharmacological profile.

1. Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity through multiple mechanisms:

- Kinase Inhibition : A study highlighted the compound's ability to inhibit key kinases such as VEGFR-2, ERK-2, and Abl-1, which are involved in cancer cell proliferation and survival. The compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, inducing apoptosis through these pathways .

- Antineoplastic Activity : Another derivative showed potential antitumor effects linked to apoptosis activation, particularly through caspase-3 stimulation, suggesting a mechanism for inducing cancer cell death .

2. Neuroprotective Effects

This compound has been associated with neuroprotective properties:

- Neurotransmitter Uptake Inhibition : The compound has shown promise in inhibiting neurotransmitter uptake, which may be beneficial for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Antidyskinetic Activity : Predictive models suggest that certain derivatives could possess antidyskinetic effects, potentially providing therapeutic benefits in movement disorders .

3. Antimicrobial and Anti-inflammatory Activities

The compound also exhibits antimicrobial and anti-inflammatory properties:

- Inhibition of Aspulvinone Dimethylallyltransferase : This inhibition suggests potential use in treating infections or inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound interacts with various enzymes, including kinases and proteases, affecting cellular signaling pathways crucial for cancer progression and inflammation .

- Ion Channel Modulation : It has been shown to influence voltage-gated ion channels, which could lead to local anesthetic or antiarrhythmic effects .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNRGSHEMCMUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181977 | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27578-60-5 | |

| Record name | 1-Piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27578-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027578605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Aminoethyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(2-Aminoethyl)piperidine typically interact in complex formations?

A2: this compound acts as a bidentate ligand, coordinating to metal ions through both nitrogen atoms. [] For instance, in silver(I) saccharinate complexes, it forms a chelate with the silver ion. The piperidine ring adopts a "chair" conformation in these complexes. []

Q2: What is the significance of hydrogen bonding in complexes containing this compound?

A3: Hydrogen bonding plays a crucial role in the supramolecular arrangement of this compound complexes. [] Specifically, N-H···O hydrogen bonds link individual molecules, forming one-dimensional chains in silver(I) saccharinate complexes. [] This highlights the importance of intermolecular interactions in the solid-state structure of these compounds.

Q3: Has this compound shown potential for biological applications?

A4: Research suggests that this compound derivatives, particularly those with longer alkyl chains (tetradecyl and hexadecyl), exhibit promising antimicrobial and anti-plaque activities. [] These compounds demonstrate bactericidal effects against specific bacteria associated with dental caries, such as Streptococcus mutans. [] This area holds potential for further exploration in developing targeted antimicrobial agents.

Q4: Are there any insights into the catalytic activity of copper complexes incorporating this compound derivatives?

A5: Studies have explored the use of dicopper complexes with this compound derived ligands as synthetic analogues of catechol oxidase. [] These complexes demonstrated catalytic activity in the oxidation of 3,5-di-tert-butylcatechol (a model substrate). [] Although a direct linear relationship between catalytic efficiency and electrochemical properties wasn't observed, DFT calculations suggested a correlation between the energetics of Cu(II) to Cu(I) reduction and the turnover number (kcat). [] This emphasizes the role of computational methods in understanding complex catalytic mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.